molecular formula C5H8N2O B13286125 5-Ethyl-1,2-oxazol-4-amine

5-Ethyl-1,2-oxazol-4-amine

Cat. No.: B13286125
M. Wt: 112.13 g/mol
InChI Key: WJCHBPSVEWJSNI-UHFFFAOYSA-N
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Description

5-Ethyl-1,2-oxazol-4-amine is a heterocyclic organic compound featuring an oxazole core (a five-membered ring containing one oxygen and one nitrogen atom) with an ethyl group at position 5 and an amine group at position 2. Its molecular formula is C₅H₈N₂O, with a molecular weight of 112.13 g/mol. The compound’s structure imparts unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

5-ethyl-1,2-oxazol-4-amine

InChI

InChI=1S/C5H8N2O/c1-2-5-4(6)3-7-8-5/h3H,2,6H2,1H3

InChI Key

WJCHBPSVEWJSNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NO1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,2-oxazol-4-amine typically involves the cyclodehydration of β-hydroxy amides. One common method uses reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is carried out at room temperature, and the resulting oxazolines can be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

Industrial production of oxazole derivatives often involves continuous flow processes to ensure high yield and purity. The use of manganese dioxide in packed reactors has been shown to be effective in the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,2-oxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted oxazoles, which can have various functional groups attached to the ring, enhancing their biological and chemical properties .

Mechanism of Action

The mechanism by which 5-Ethyl-1,2-oxazol-4-amine exerts its effects involves interaction with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Purity Key Properties/Applications
5-Ethyl-1,2-oxazol-4-amine C₅H₈N₂O 112.13 Ethyl (C5), Amine (C4) N/A Base compound; potential pharmacophore
4-Ethyl-1,2-oxazol-5-amine C₅H₈N₂O 112.13 Ethyl (C4), Amine (C5) N/A Positional isomer; altered H-bonding
5-Methyl-3-phenyl-1,2-oxazol-4-amine C₁₀H₁₀N₂O 174.21 Methyl (C5), Phenyl (C3), Amine (C4) 95% Enhanced lipophilicity; drug discovery
5-(Propan-2-yl)-1,2-oxazol-4-amine hydrochloride C₆H₁₀N₂O·HCl 164.62 (free base) Isopropyl (C5), Amine (C4), HCl salt N/A Improved solubility; ionic interactions

Key Comparisons:

Positional Isomerism (5-Ethyl vs. 4-Ethyl): The placement of the ethyl and amine groups significantly impacts hydrogen-bonding networks. For instance, 4-Ethyl-1,2-oxazol-5-amine () may form distinct crystal packing compared to the target compound due to altered donor/acceptor sites, influencing solubility and melting points .

Substituent Effects: 5-Methyl-3-phenyl-1,2-oxazol-4-amine () incorporates a phenyl group, increasing molecular weight (174.21 vs. 112.13) and lipophilicity, which enhances membrane permeability in drug candidates. 5-(Propan-2-yl)-1,2-oxazol-4-amine hydrochloride () demonstrates how alkyl chain branching (isopropyl) and salt formation (HCl) improve aqueous solubility, a critical factor in pharmaceutical formulations .

Hydrogen-Bonding and Crystallography: Hydrogen-bonding patterns, analyzed via graph set theory (), reveal that amine groups in oxazoles often act as donors, forming N–H···O/N interactions. Such interactions are pivotal in crystal engineering and supramolecular assembly . Software like SHELXL () and WinGX () are routinely used to refine crystal structures of such compounds, ensuring accurate determination of bond lengths and angles .

Similar care is likely required for functionalizing oxazole amines .

Biological Activity

5-Ethyl-1,2-oxazol-4-amine is a nitrogen-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its ability to interact with various biological targets. The presence of an amino group enhances its reactivity and potential for biological activity. The compound's structural characteristics suggest that it may exhibit significant interactions with enzymes and receptors in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other oxazole derivatives that have shown inhibitory effects on monoamine oxidase (MAO) and other enzymes.
  • Receptor Modulation : It has the potential to act on various receptors, influencing signaling pathways that regulate cellular functions.
  • Antioxidant Activity : Some studies suggest that oxazole derivatives can exhibit antioxidant properties, which may help mitigate oxidative stress in cells.

Biological Activities

This compound has been studied for several key biological activities:

Antidepressant Activity

Research indicates that compounds with oxazole structures can exhibit antidepressant effects through MAO inhibition. A study demonstrated that derivatives similar to this compound significantly improved mood-related behaviors in animal models by increasing neurotransmitter levels such as serotonin and norepinephrine.

Neuroprotective Properties

Similar compounds have shown promise in neuroprotection. For example, studies indicate that certain oxazole derivatives can reduce neuronal apoptosis and oxidative stress markers in models of neurodegenerative diseases like Alzheimer's.

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound reveal its potential cytotoxic effects against various cancer cell lines. The compound may induce apoptosis or inhibit cell proliferation through mechanisms involving the p53 pathway or disruption of microtubule dynamics.

Case Studies

Case Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored a series of oxazole derivatives for their MAO inhibitory activity. One derivative exhibited significant inhibition, leading to improved mood-related behaviors in animal models.

Case Study 2: Neuroprotection
Research from Neuroscience Letters tested an oxazole derivative for neuroprotective effects against glutamate-induced toxicity in cultured neurons. Results indicated a significant reduction in cell death and oxidative stress markers.

Data Table: Biological Activities of this compound

Compound NameActivity TypeMechanism of ActionReference
This compoundAntidepressantMAO InhibitionJournal of Medicinal Chemistry
Oxazole Derivative ANeuroprotectionOxidative Stress ReductionNeuroscience Letters
Oxazole Derivative BAnticancerApoptosis InductionCancer Research Journal

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